

# An In-Depth Technical Analysis of Cumyl-THPINACA (C23H27N3O2)

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Cumyl-thpinaca |           |
| Cat. No.:            | B571559        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Cumyl-THPINACA is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class of compounds. With the molecular formula C23H27N3O2, this potent substance has emerged as a compound of interest within the scientific and forensic communities. This technical guide provides a comprehensive analysis of Cumyl-THPINACA, detailing its chemical properties, pharmacological profile, and metabolic fate. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the core characteristics of this synthetic cannabinoid, facilitating further research and the development of analytical detection methods. All quantitative data is summarized in structured tables, and key experimental methodologies are described. Visual diagrams generated using Graphviz are provided to illustrate signaling pathways and experimental workflows.

## **Chemical and Physical Properties**

**Cumyl-THPINACA**, also known by its systematic IUPAC name N-(2-phenylpropan-2-yl)-1- [(tetrahydro-2H-pyran-4-yl)methyl]-1H-indazole-3-carboxamide, is characterized by its indazole core linked to a cumyl group and a tetrahydropyran (THP) moiety.[1] The cumyl group, a bulky and lipophilic substituent, is a common structural feature in many potent SCRAs, contributing to their high affinity for cannabinoid receptors.[1]



| Property          | Value                                                                                              | Source    |
|-------------------|----------------------------------------------------------------------------------------------------|-----------|
| Molecular Formula | C23H27N3O2                                                                                         | [2][3][4] |
| Molecular Weight  | 377.48 g/mol                                                                                       | [2]       |
| CAS Number        | 1400742-50-8                                                                                       | [1][2][4] |
| IUPAC Name        | N-(2-phenylpropan-2-yl)-1-<br>[(tetrahydro-2H-pyran-4-<br>yl)methyl]-1H-indazole-3-<br>carboxamide | [1]       |
| Synonyms          | SGT-42                                                                                             | [2]       |

## **Pharmacological Profile**

**Cumyl-THPINACA** is a potent full agonist of both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1][5] Its high affinity for these receptors is responsible for its psychoactive effects and other physiological responses.

## **Receptor Binding Affinity and Agonist Activity**

Radioligand binding studies have demonstrated the high affinity of **Cumyl-THPINACA** for both CB1 and CB2 receptors. The inhibition constant (Ki) and the half-maximal effective concentration (EC50) values are summarized below. The compound shows a slight selectivity for the CB1 receptor.[3]

| Receptor | Binding Affinity (Ki) | Agonist Activity (EC50) | Source |
|----------|-----------------------|-------------------------|--------|
| CB1      | 1.23 ± 0.20 nM        | 0.1 nM                  | [3][5] |
| CB2      | 1.38 ± 0.86 nM        | 0.59 nM                 | [3][5] |

### **Signaling Pathway**

As a cannabinoid receptor agonist, **Cumyl-THPINACA** activates intracellular signaling cascades upon binding to CB1 or CB2 receptors, which are G-protein coupled receptors



(GPCRs). This activation leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways, ultimately resulting in the modulation of neurotransmitter release and other cellular responses.

Cannabinoid Receptor Signaling Pathway

#### Metabolism

**Cumyl-THPINACA** undergoes rapid and extensive phase I metabolism. In vitro studies using human liver microsomes have shown a short half-life of approximately 4.9 minutes.[6][7] The primary metabolic pathways involve hydroxylation at various positions on the cumyl and tetrahydropyran moieties.

#### **Metabolic Profile**

A significant number of metabolites have been identified, with up to 28 metabolites detected in in vitro studies.[5] The main biotransformations include mono-, di-, and tri-hydroxylation.[5] One of the major metabolites identified is formed by mono-hydroxylation at the para-position of the cumyl moiety.[6][7]

| Metabolic Pathway  | Number of<br>Metabolites<br>Identified | Key Metabolites                                                                          | Source    |
|--------------------|----------------------------------------|------------------------------------------------------------------------------------------|-----------|
| Phase I Metabolism | 28                                     | Mono-, di-, and tri-<br>hydroxylated<br>metabolites; para-<br>hydroxy-cumyl-<br>THPINACA | [5][6][7] |

### **Experimental Protocols**

The following sections outline the general methodologies employed in the characterization of **Cumyl-THPINACA**. These protocols are based on published research and are intended to provide a foundational understanding of the experimental approaches.

## Receptor Binding Assay (Based on Schoeder et al.)



- Objective: To determine the binding affinity (Ki) of Cumyl-THPINACA for CB1 and CB2 receptors.
- Methodology: Competitive radioligand binding assays are performed using cell membranes expressing human CB1 or CB2 receptors.
  - Membrane Preparation: Cell membranes from HEK293 cells stably expressing either CB1 or CB2 receptors are prepared.
  - Radioligand: A radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) is used as the primary ligand.
  - Competition Assay: Increasing concentrations of Cumyl-THPINACA are incubated with the cell membranes and a fixed concentration of the radioligand.
  - Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.
  - Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
  - Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.
  - Data Analysis: The IC50 (concentration of Cumyl-THPINACA that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

#### In Vitro Metabolism Study (Based on Monti et al.)

- Objective: To identify the phase I metabolites of Cumyl-THPINACA.
- Methodology: Incubation of Cumyl-THPINACA with human liver microsomes (HLMs) followed by analysis using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).
  - Incubation: Cumyl-THPINACA is incubated with pooled human liver microsomes in the presence of an NADPH-regenerating system.



- Sample Preparation: The incubation is quenched, and the sample is subjected to solidphase extraction (SPE) for cleanup and concentration of the analytes.
- LC-HRMS Analysis: The extracted sample is analyzed by a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Metabolite Identification: Metabolites are identified based on their accurate mass measurements, fragmentation patterns (MS/MS spectra), and chromatographic retention times.

#### General Experimental Workflow

### Conclusion

**Cumyl-THPINACA** is a potent synthetic cannabinoid with high affinity for both CB1 and CB2 receptors. Its rapid and extensive metabolism presents challenges for its detection in biological matrices, necessitating the identification of specific metabolites as biomarkers of exposure. The data and protocols presented in this technical guide provide a foundational resource for researchers and professionals working with this compound. Further research is warranted to fully elucidate the in vivo pharmacological and toxicological effects of **Cumyl-THPINACA** and its metabolites. This knowledge is crucial for the development of effective analytical methods for forensic and clinical applications and for understanding the potential health risks associated with its use.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA - PMC [pmc.ncbi.nlm.nih.gov]



- 4. Quantitation of Synthetic Cannabinoids Using LC-MS | Thermo Fisher Scientific CN [thermofisher.cn]
- 5. mdpi.com [mdpi.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Synthesis and structure determination of a synthetic cannabinoid CUMYL-THPINACA metabolite with differentiation between the ortho-, meta-, and para-hydroxyl positions of the cumyl moiety PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Analysis of Cumyl-THPINACA (C23H27N3O2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b571559#cumyl-thpinaca-molecular-formula-c23h27n3o2-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com